REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=O)[CH2:3][CH2:2]1.[O:10]1[CH2:15][CH2:14][CH:13]([C:16](O)=O)[CH2:12][CH2:11]1.C(N(C(C)C)CC)(C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CN(C)C=O.O1CCCC1>[O:10]1[CH2:15][CH2:14][CH:13]([CH2:16][N:1]2[CH2:6][CH2:5][CH:4]([CH2:7][NH2:9])[CH2:3][CH2:2]2)[CH2:12][CH2:11]1 |f:3.4,5.6.7.8.9.10|
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Name
|
|
Quantity
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1.28 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C(=O)N
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Name
|
|
Quantity
|
1.43 g
|
Type
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reactant
|
Smiles
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O1CCC(CC1)C(=O)O
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Name
|
|
Quantity
|
2.09 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
4.14 g
|
Type
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reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
After being stirred for 0.5 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 3 h at ambient temperature
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was partitioned between ethyl acetate and water
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Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate
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Type
|
EXTRACTION
|
Details
|
the combined organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
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Details
|
This crude material was dissolved in tetrahydrofuran (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was heated at 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with sodium sulfate decahydrate (3.8 g) and potassium fluoride (9.0 g)
|
Type
|
STIRRING
|
Details
|
After vigorous stirring for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
the insoluble materials were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CN1CCC(CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |